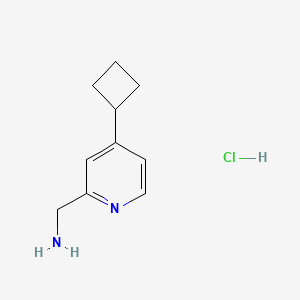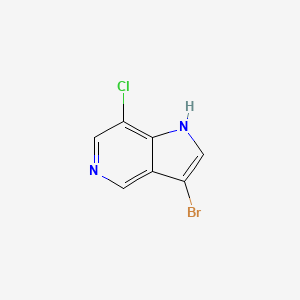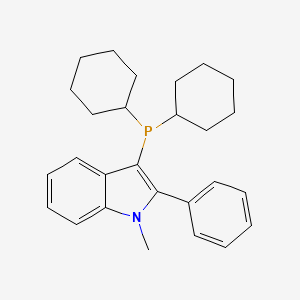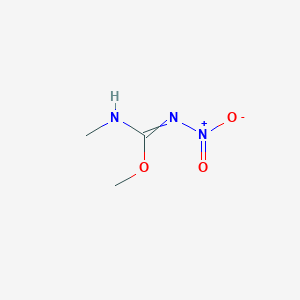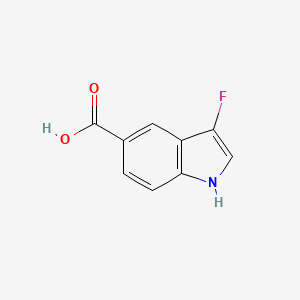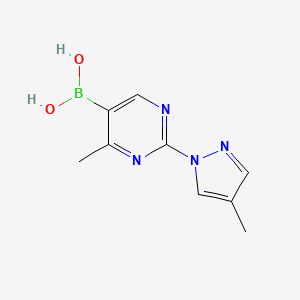
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid to form the pyrazole ring . The pyrimidine ring can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production methods for (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical and materials chemistry .
科学研究应用
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of advanced materials with specific properties .
作用机制
The mechanism of action of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives with pyrazole and pyrimidine rings, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)pyridine-2-boronic acid
- 4-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid .
Uniqueness
The uniqueness of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which can confer unique reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H11BN4O2 |
|---|---|
分子量 |
218.02 g/mol |
IUPAC 名称 |
[4-methyl-2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-3-12-14(5-6)9-11-4-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3 |
InChI 键 |
WBEDBFBVIYSZER-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)N2C=C(C=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


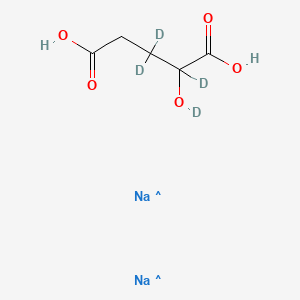

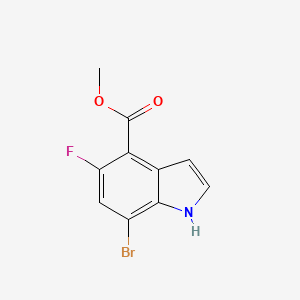

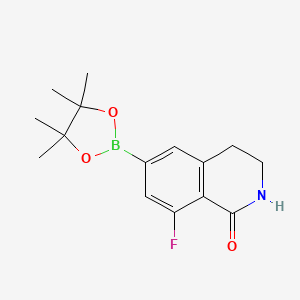
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

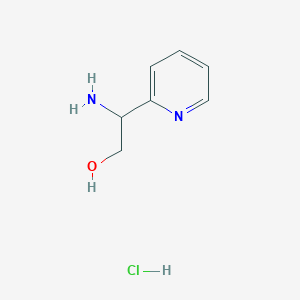
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
